(4-Aminobutyl)(3-aminopropyl){3-[(6-chloro-2-methyloxyacridin-9-yl)amino]propyl}amine
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Overview
Description
CGP 40336A is a small molecule drug initially developed by Novartis AG. It is known for its role as an inhibitor of the Human Immunodeficiency Virus (HIV) Tat protein, which is crucial for HIV transcription. The compound has shown potential in blocking HIV expression by interfering with the Tat-TAR interaction, making it a promising candidate for anti-HIV therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP 40336A involves the design and creation of compounds that can effectively inhibit the Tat-TAR interaction. The process begins with the identification of potential low-molecular-weight inhibitors based on the structural data of the molecular interactions between TAR and Tat-related peptides. A series of compounds are then synthesized and evaluated for their potential to interfere with the Tat-TAR interaction .
Industrial Production Methods
The industrial production of CGP 40336A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced techniques such as crystallization, chromatography, and spectroscopy to monitor and control the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
CGP 40336A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution Reagents: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
CGP 40336A has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein-ribonucleotide interactions.
Biology: Investigated for its role in blocking HIV transcription by interfering with the Tat-TAR interaction.
Medicine: Potential therapeutic agent for treating HIV infections by inhibiting the Tat protein.
Industry: Could be used in the development of new anti-HIV drugs and therapies
Mechanism of Action
The mechanism of action of CGP 40336A involves its ability to inhibit the interaction between the HIV Tat protein and the TAR RNA element. This interaction is crucial for HIV transcription, and by blocking it, CGP 40336A effectively reduces HIV expression. The compound binds to specific sites on the TAR RNA, preventing the Tat protein from recognizing and binding to it .
Comparison with Similar Compounds
Similar Compounds
- CGP 74361A
- CGP 74356A
- CGP 74362A
- CGP 73631A
Uniqueness
CGP 40336A is unique in its high potency and specificity for inhibiting the Tat-TAR interaction. While other compounds like CGP 74361A and CGP 74356A may have similar structures, they do not exhibit the same level of activity. Additionally, compounds such as CGP 74362A and CGP 73631A, despite having different structures, show similar inhibitory activities against the Tat-TAR complex .
Properties
Molecular Formula |
C24H34ClN5O |
---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
N'-(3-aminopropyl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C24H34ClN5O/c1-31-19-7-9-22-21(17-19)24(20-8-6-18(25)16-23(20)29-22)28-12-5-15-30(14-4-11-27)13-3-2-10-26/h6-9,16-17H,2-5,10-15,26-27H2,1H3,(H,28,29) |
InChI Key |
BIGAHIIWPDZJMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN(CCCCN)CCCN |
Origin of Product |
United States |
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